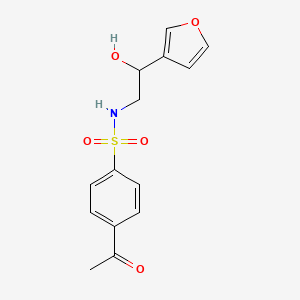

4-acetyl-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-10(16)11-2-4-13(5-3-11)21(18,19)15-8-14(17)12-6-7-20-9-12/h2-7,9,14-15,17H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMBKEYIPWEACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 4-acetylbenzenesulfonyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Furanones or hydroxylated derivatives.

Reduction: Alcohols or hydrocarbons.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-acetyl-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring and acetyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of structurally related benzenesulfonamide derivatives:

Physicochemical Properties

- Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to Acetohexamide’s hydrophobic cyclohexyl group.

- The furan ring introduces π-π stacking capability absent in non-aromatic analogs .

- Fluorinated Analogs : Exhibit extreme electronegativity and inertness, contrasting with the reactivity of the acetyl and hydroxyethyl groups .

Biological Activity

4-acetyl-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a sulfonamide compound with a unique structure that includes a furan ring, an acetyl group, and a benzenesulfonamide core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C13H15NO4S

- Molecular Weight : 309.34 g/mol

- CAS Number : 1396857-17-2

The compound features several functional groups that contribute to its reactivity and biological activity, including:

- Sulfonamide Group : Known for its ability to interact with various enzymes.

- Acetyl Group : Enhances lipophilicity and may influence binding interactions.

- Furan Ring : Contributes to the compound's structural diversity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes. The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the furan ring and acetyl group may enhance the compound's binding affinity, making it a candidate for therapeutic applications in various diseases.

Biological Activity Studies

Recent studies have evaluated the biological activities of related compounds, providing insights into the potential effects of this compound.

Antimicrobial Activity

A study on related benzenesulfonamide derivatives demonstrated significant antimicrobial properties. For instance:

- Compound 4e exhibited an IC50 value comparable to Vitamin C, indicating strong antioxidant properties .

- Other derivatives showed varying degrees of activity against pathogens such as E. coli and S. aureus, suggesting that structural modifications can enhance antimicrobial efficacy.

Anti-inflammatory Effects

Research into benzenesulfonamide derivatives has also highlighted their anti-inflammatory potential. Compounds similar to this compound demonstrated significant reductions in carrageenan-induced rat paw edema, indicating potential use in treating inflammatory conditions .

Case Studies

- Heart Failure Model : A study involving a 4-hydroxy-furanyl-benzamide derivative showed decreased left ventricular pressure (LVP) and infarct area in an ischemia-reperfusion injury model. This suggests that furan-containing compounds may have protective effects on cardiac tissue .

- Enzyme Inhibition : The mechanism of action for sulfonamides generally involves competitive inhibition of enzymes involved in bacterial folate synthesis. The structural features of this compound may enhance its inhibitory effects on similar targets .

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for 4-acetyl-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Sulfonamide formation : React 4-acetylbenzenesulfonyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) at 0–25°C .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Characterization : Confirm structure via -NMR (e.g., sulfonamide protons at δ 3.1–3.3 ppm, acetyl group at δ 2.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Identify furan (δ 6.2–7.4 ppm), hydroxyethyl (δ 3.6–4.2 ppm), and acetyl (δ 2.5 ppm) groups .

- FT-IR : Confirm sulfonamide (S=O stretch at 1150–1350 cm) and hydroxyl (O–H stretch at 3200–3500 cm) .

- XRD : Resolve crystal structure if single crystals are obtainable .

Q. What preliminary assays are recommended to assess biological activity?

- Methodological Answer :

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme inhibition : Screen against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .

- Computational modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize pathways .

- In situ monitoring : Employ HPLC or IR spectroscopy to track intermediate formation .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Control variables (cell passage number, incubation time) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .

- Impurity analysis : Use LC-MS to rule out degradants or byproducts influencing activity .

- Cross-study comparison : Compare data with structurally similar sulfonamides (e.g., furan-2-yl analogs) .

Q. What strategies enhance the compound's stability under physiological conditions?

- Methodological Answer :

- pH stability studies : Use buffered solutions (pH 1–9) and monitor degradation via HPLC .

- Lyophilization : Improve shelf life by freeze-drying and storing under inert gas .

- Prodrug design : Modify hydroxyl/acetyl groups to reduce metabolic susceptibility .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer :

- Analog synthesis : Replace furan-3-yl with thiophene or pyridine rings; modify acetyl to trifluoroacetyl .

- Computational docking : Use AutoDock or Schrödinger to predict binding affinities for targets like COX-2 .

- Pharmacophore mapping : Identify critical moieties (e.g., sulfonamide, acetyl) using MOE or Discovery Studio .

Q. What advanced techniques address solubility limitations in in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Nanoformulation : Develop liposomal or polymeric nanoparticles for targeted delivery .

- Salt formation : Synthesize sodium or hydrochloride salts to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.